Cas no 33225-74-0 (2-Nitropyridine-4-carboxylic Acid)
2-Nitropyridine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Nitro-4-pyridinecarboxylic acid
- 2-Nitroisonicotinic acid
- 2-Nitropyridine-4-carboxylic acid
- 2-Nitro-4-pyridin-carbonsaeure
- 2-Nitro-isonicotinic acid
- 2-Nitro-isonicotinsaeure
- 6-Nitro-pyridin-4-carbonsaeure
- A5930
- AKOS002664371
- MFCD04114160
- AM20051076
- 332255-74-0
- CS-W017820
- DTXSID40376498
- J-510176
- 33225-74-0
- 4-Pyridinecarboxylic acid, 2-nitro
- 2-Nitropyridine-4-carboxylic acid, AldrichCPR
- 4-Pyridinecarboxylic acid, 2-nitro-
- 2-nitro-4-Pyridinecarboxylicacid
- SY013051
- FT-0691819
- A821676
- SXERXZLYZFAKBX-UHFFFAOYSA-N
- AC-6151
- 2-nitro-4-pyridine carboxylic acid
- DS-11214
- FT-0647432
- SCHEMBL11621309
- A1-00751
- DB-009064
- BBL101287
- STL555083
- DB-261362
- 2-Nitropyridine-4-carboxylic Acid
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- MDL: MFCD04114160
- Inchi: 1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10)
- InChI Key: SXERXZLYZFAKBX-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C(C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 168.01700
- Monoisotopic Mass: 168.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 96A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.57
- Melting Point: ca 170℃
- Boiling Point: 510.2°Cat760mmHg
- Flash Point: 262.3°C
- Refractive Index: 1.625
- PSA: 96.01000
- LogP: 1.21120
2-Nitropyridine-4-carboxylic Acid Security Information
-
Symbol:
- Signal Word:warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261-P305
P351
P338-P302
P352-P321-P405-P501A - Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
2-Nitropyridine-4-carboxylic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Nitropyridine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049667-250mg |
2-Nitroisonicotinic acid |
33225-74-0 | >97% | 250mg |
£22.00 | 2022-03-01 | |
| Fluorochem | 049667-1g |
2-Nitroisonicotinic acid |
33225-74-0 | >97% | 1g |
£46.00 | 2022-03-01 | |
| Fluorochem | 049667-5g |
2-Nitroisonicotinic acid |
33225-74-0 | >97% | 5g |
£159.00 | 2022-03-01 | |
| Fluorochem | 049667-10g |
2-Nitroisonicotinic acid |
33225-74-0 | >97% | 10g |
£301.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N128101-250mg |
2-Nitropyridine-4-carboxylic Acid |
33225-74-0 | 97% | 250mg |
¥82.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N128101-5g |
2-Nitropyridine-4-carboxylic Acid |
33225-74-0 | 97% | 5g |
¥868.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N128101-1g |
2-Nitropyridine-4-carboxylic Acid |
33225-74-0 | 97% | 1g |
¥214.90 | 2023-09-01 | |
| Alichem | A029003011-5g |
2-Nitroisonicotinic acid |
33225-74-0 | 98% | 5g |
$173.05 | 2023-09-02 | |
| Alichem | A029003011-10g |
2-Nitroisonicotinic acid |
33225-74-0 | 98% | 10g |
$318.65 | 2023-09-02 | |
| Alichem | A029003011-25g |
2-Nitroisonicotinic acid |
33225-74-0 | 98% | 25g |
$637.46 | 2023-09-02 |
2-Nitropyridine-4-carboxylic Acid Suppliers
2-Nitropyridine-4-carboxylic Acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Nitropyridine-4-carboxylic Acid
Introduction to 2-Nitropyridine-4-carboxylic Acid (CAS No. 33225-74-0)
2-Nitropyridine-4-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 33225-74-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic nitro compound features a pyridine core substituted with a nitro group at the 2-position and a carboxylic acid functional group at the 4-position. Its unique structural attributes make it a valuable intermediate in synthesizing various pharmacologically active molecules, including potential drug candidates for treating neurological disorders, infectious diseases, and inflammatory conditions.
The molecular formula of 2-Nitropyridine-4-carboxylic Acid is C₆H₅NO₄, reflecting its composition of six carbon atoms, five hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of both nitro and carboxylic acid groups imparts distinct reactivity, enabling diverse chemical transformations that are exploited in medicinal chemistry. These transformations include reduction of the nitro group to an amine, esterification of the carboxylic acid, and nucleophilic substitution reactions at the pyridine ring.
In recent years, 2-Nitropyridine-4-carboxylic Acid has garnered attention in academic and industrial research due to its role as a building block in drug discovery. Its pyridine scaffold is a common motif in biologically active compounds, particularly those targeting central nervous system (CNS) disorders. For instance, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are crucial in managing conditions like depression and Parkinson's disease.
One of the most compelling applications of 2-Nitropyridine-4-carboxylic Acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. Researchers have developed novel analogs of this compound that exhibit inhibitory effects on specific kinases by modulating their activity. These studies have demonstrated that structural modifications around the nitropyridine core can fine-tune binding affinity and selectivity, leading to more effective therapeutic agents.
Moreover, 2-Nitropyridine-4-carboxylic Acid has been explored as a precursor in the development of antimicrobial agents. The combination of the nitro group and carboxylic acid moiety allows for further functionalization into sulfonamides or other heterocyclic systems known to possess antibacterial properties. Recent publications highlight its utility in generating novel sulfonamides that exhibit potent activity against drug-resistant strains of bacteria. This underscores the compound's versatility as a synthetic intermediate in addressing emerging infectious diseases.
The synthesis of 2-Nitropyridine-4-carboxylic Acid typically involves nitration of pyridine derivatives followed by carboxylation at the 4-position. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing unwanted byproducts and enhancing yield. Green chemistry principles have also been applied to develop more sustainable synthetic routes, minimizing hazardous waste and energy consumption.
In conclusion, 2-Nitropyridine-4-carboxylic Acid (CAS No. 33225-74-0) represents a cornerstone compound in modern pharmaceutical research. Its structural features enable diverse chemical manipulations, making it indispensable for developing novel therapeutic agents targeting neurological disorders, cancer, and infections. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is poised to grow further.
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